Dibutyltin distearate
Overview
Description
Dibutyltin distearate is an organotin compound widely used as a catalyst in various industrial and chemical processes. It is known for its effectiveness in catalyzing reactions such as the formation of polyurethanes and silicones. The compound is characterized by its molecular structure, which includes two butyl groups and two stearate groups bonded to a central tin atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyltin distearate can be synthesized through the reaction of dibutyltin oxide with stearic acid. The reaction typically occurs under heating conditions to facilitate the esterification process. The general reaction is as follows:
(C4H9)2SnO+2C17H35COOH→(C4H9)2Sn(OCOC17H35)2+H2O
Industrial Production Methods: On an industrial scale, this compound is produced by reacting dibutyltin dichloride with sodium stearate. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically carried out in a solvent such as toluene, and the product is purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions: Dibutyltin distearate primarily undergoes catalytic reactions, particularly in the formation of polyurethanes and silicones. It can also participate in esterification and transesterification reactions.
Common Reagents and Conditions:
Esterification: Stearic acid and dibutyltin oxide under heating conditions.
Transesterification: Alcohols and esters in the presence of this compound as a catalyst.
Major Products:
Polyurethanes: Formed by the reaction of isocyanates with polyols in the presence of this compound.
Silicones: Produced through the polymerization of siloxanes catalyzed by this compound.
Scientific Research Applications
Dibutyltin distearate is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in the synthesis of polyurethanes, silicones, and other polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound for understanding organotin toxicity.
Medicine: Investigated for its potential use in drug delivery systems and as an antifungal agent.
Industry: Widely used in the production of coatings, adhesives, sealants, and elastomers.
Mechanism of Action
The catalytic activity of dibutyltin distearate is attributed to its ability to coordinate with reactant molecules, thereby lowering the activation energy of the reaction. The tin atom in the compound acts as a Lewis acid, facilitating the formation of intermediate complexes that enhance the reaction rate. The stearate groups provide steric stabilization, ensuring the catalyst’s effectiveness in various reaction conditions.
Comparison with Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst in similar applications.
Dibutyltin diacetate: Known for its use in organic synthesis and as a catalyst in esterification reactions.
Dibutyltin dichloride: Used in the synthesis of other organotin compounds and as a catalyst in polymerization reactions.
Uniqueness: Dibutyltin distearate is unique due to its long-chain stearate groups, which provide enhanced solubility and stability in organic solvents. This makes it particularly effective in catalyzing reactions in non-polar media, distinguishing it from other organotin compounds with shorter alkyl or acyl groups.
Properties
IUPAC Name |
[dibutyl(octadecanoyloxy)stannyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H36O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3-4-2;/h2*2-17H2,1H3,(H,19,20);2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHDRFKHKGNLNW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88O4Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052247 | |
Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5847-55-2 | |
Record name | Octadecanoic acid, 1,1′-(dibutylstannylene) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5847-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibutyl(bis(octadecanoyloxy))stannane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005847552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dibutyltin distearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65507 | |
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Record name | Octadecanoic acid, 1,1'-(dibutylstannylene) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dibutyl[bis(octadecanoyloxy)]stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6052247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibutylbis(stearoyloxy)stannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.944 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | DIBUTYL(BIS(OCTADECANOYLOXY))STANNANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VNX07CCO1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dibutyltin distearate impact the lifespan of alkyd coatings?
A: this compound acts as a stabilizer in poly(glycerol-phthalate) based alkyd coatings. Research has shown that it effectively reduces degradation reactions caused by weathering. [] This is evident in the reduced hydroxyl moiety formation, less discoloration, increased gel content, enhanced tensile strength, and a longer time to embrittlement in stabilized coatings compared to unstabilized ones. []
Q2: What is the optimal concentration of this compound for stabilizing alkyd coatings?
A: Studies indicate that a concentration of 10 x 10-4 mole% of this compound provides the most effective stabilization for alkyd coatings. []
Q3: How does this compound behave in antifouling rubber applications?
A: When incorporated into neoprene and natural rubbers, this compound undergoes chemical changes. [, ] In neoprene, it forms alongside tributyltin chloride and tributyltin stearate. [] In natural rubber, it appears alongside bis(tributyltin) sulphide and tributyltin stearate. [] This behavior is crucial for understanding the long-term effectiveness and environmental fate of these antifouling materials.
Q4: What spectroscopic techniques are useful for studying this compound in materials?
A: 119mSn Mössbauer and 119Sn NMR spectroscopy are valuable tools for investigating the fate and transformation of this compound in materials like neoprene elastomers. [] These techniques provide insights into the chemical changes occurring during the material curing process and help understand the interaction of this compound with other components.
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